Cas no 1249980-87-7 (methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate)

Methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate is a synthetic organic compound featuring a pyrazole moiety and an ester-functionalized amino acid backbone. Its structure combines a methylamino group and a pyrazole ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The ester group enhances solubility and reactivity, facilitating further derivatization. The compound’s rigid pyrazole core contributes to potential bioactivity, while the methylamino and ester functionalities offer tunable properties for targeted applications. Its well-defined molecular architecture makes it suitable for research in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Proper handling under controlled conditions is recommended due to its reactive nature.
methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate structure
1249980-87-7 structure
Product Name:methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate
CAS No:1249980-87-7
MF:C11H19N3O2
MW:225.287462472916
CID:5759853
PubChem ID:61923568
Update Time:2025-05-26

methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate
    • 1249980-87-7
    • EN300-1140143
    • AKOS011197495
    • Inchi: 1S/C11H19N3O2/c1-11(12-2,10(15)16-3)6-4-8-14-9-5-7-13-14/h5,7,9,12H,4,6,8H2,1-3H3
    • InChI Key: KGULWQDCAVXEER-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C)(CCCN1C=CC=N1)NC)=O

Computed Properties

  • Exact Mass: 225.147726857g/mol
  • Monoisotopic Mass: 225.147726857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.2Ų

methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate Pricemore >>

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Additional information on methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate

Comprehensive Overview of Methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 1249980-87-7)

Methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate (CAS No. 1249980-87-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyrazole moiety, is widely studied for its potential applications in drug discovery and crop protection. Its unique molecular structure, combining a methylamino group and a pentanoate backbone, makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for heterocyclic compounds like 1H-pyrazole derivatives has surged due to their role in developing novel therapeutics. Researchers are particularly interested in how methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate can be utilized to create inhibitors targeting enzymes or receptors involved in metabolic pathways. The compound’s CAS No. 1249980-87-7 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry.

From an agrochemical perspective, pyrazole-containing compounds are known for their herbicidal and fungicidal properties. The integration of a methyl ester group in this molecule enhances its stability and bioavailability, making it a candidate for further formulation studies. Sustainability-driven innovations in agriculture have also increased interest in such compounds as potential eco-friendly alternatives to traditional pesticides.

The synthesis of methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate typically involves multi-step reactions, including amination and esterification processes. Analytical techniques like NMR spectroscopy and mass spectrometry are critical for characterizing its purity and structural integrity. These methods align with the growing emphasis on quality control in chemical manufacturing, a topic highly searched in industrial forums.

Beyond its technical applications, the compound’s mechanism of action is a subject of ongoing research. Computational modeling and molecular docking studies are often employed to predict its interactions with biological targets. This aligns with the broader trend of using AI-driven drug discovery, a hot topic in scientific communities and search engine queries.

Regulatory compliance is another area where CAS No. 1249980-87-7 is scrutinized. While the compound is not classified as hazardous, its handling requires adherence to standard laboratory safety protocols. This reflects the increasing public and professional focus on chemical safety and green chemistry principles.

In summary, methyl 2-methyl-2-(methylamino)-5-(1H-pyrazol-1-yl)pentanoate represents a promising scaffold for both pharmaceutical and agrochemical innovations. Its structural features and functional groups offer ample opportunities for derivatization, catering to the evolving needs of precision medicine and sustainable agriculture. As research progresses, this compound is likely to remain a key player in interdisciplinary scientific advancements.

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